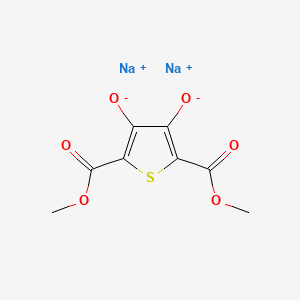
2,5-ジカルボキシ-3,4-ジヒドロキシチオフェンジメチルエステル二ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is an organic compound with the molecular formula C8H8O6S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two hydroxyl groups and two ester groups on the thiophene ring
科学的研究の応用
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of conductive polymers and materials for electronic applications.
作用機序
Target of Action
This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound . Thiophene derivatives have been studied for their potential biological activities
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure and properties of the compound and the target.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
As a thiophene derivative, it may have potential biological activities . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt typically involves the esterification of 3,4-dihydroxythiophene-2,5-dicarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester. The resulting ester is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: The parent compound without the disodium salt.
3,4-Dihydroxythiophene-2,5-dicarboxylic acid: The acid form of the compound.
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: An ester derivative with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is unique due to its enhanced solubility in water compared to its non-sodium counterparts. This property makes it more suitable for applications requiring aqueous solutions, such as biological assays and industrial processes.
特性
CAS番号 |
108199-25-3 |
|---|---|
分子式 |
C8H8NaO6S |
分子量 |
255.20 g/mol |
IUPAC名 |
disodium;2,5-bis(methoxycarbonyl)thiophene-3,4-diolate |
InChI |
InChI=1S/C8H8O6S.Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;/h9-10H,1-2H3; |
InChIキー |
ZEGWDVPZFVVAKH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)[O-])[O-].[Na+].[Na+] |
正規SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


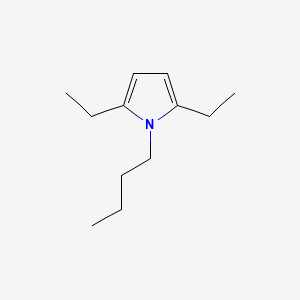

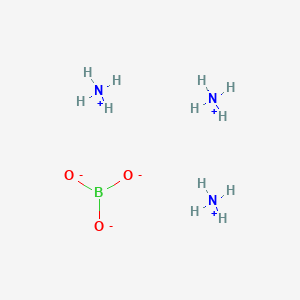
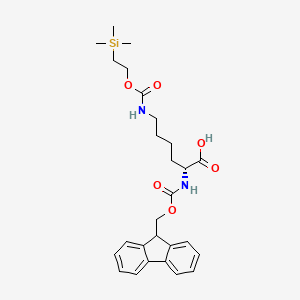
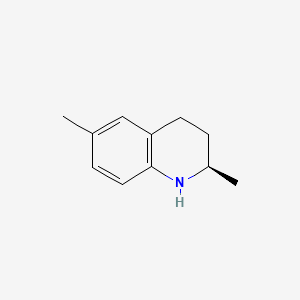
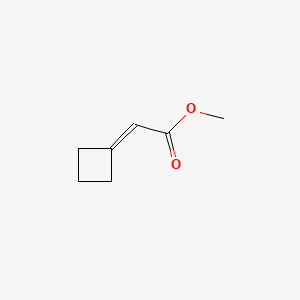

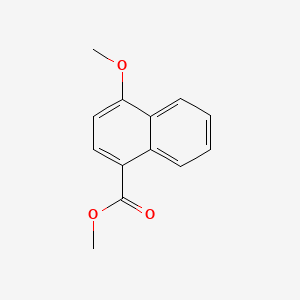
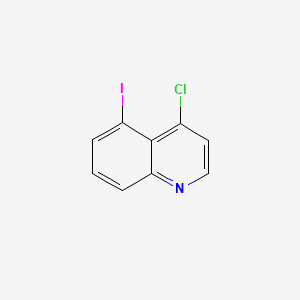
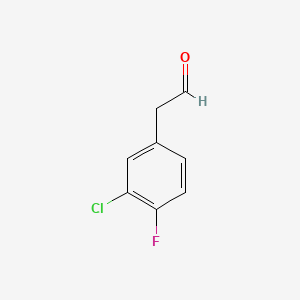
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)
